![molecular formula C14H14F6N2O B6362101 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane CAS No. 1240573-62-9](/img/structure/B6362101.png)
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” seems to be a complex organic molecule. It likely contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms, and a benzoyl group, which is a benzene ring attached to a carbonyl group . The benzoyl group is further substituted with two trifluoromethyl groups, which are carbon atoms bonded to three fluorine atoms .
Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane”, is a common feature in many FDA-approved drugs . This group contributes to the pharmacological activities of these drugs .
Production of Selinexor
This compound plays a role in the production of Selinexor, a cancer drug . The process begins with 3,5-bis(trifluoromethyl)benzonitrile, which is then converted into 3,5-bis(trifluoromethyl)benzamide .
Derivatization Reagent
“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used as a derivatization reagent in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .
Enantioselective Synthesis
This compound can be used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .
Synthesis of Diaminobenzene Derivatives
“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used in the synthesis of diaminobenzene derivatives . These derivatives have numerous applications, including the formation of arylbenzimidazoles, benzotriazolium salts, and biologically active compounds .
Production of Enantiomerically Enriched Intermediates
This compound can be used in the high-efficient production of enantiomerically enriched intermediates by whole-cell biocatalyst .
Synthesis of Pyrazole Derivatives
“1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” can be used in the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives . These derivatives are potent growth inhibitors of drug-resistant bacteria .
Antibacterial Applications
The synthesized pyrazole derivatives from “1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane” are potent growth inhibitors of planktonic Gram-positive bacteria . They are also effective against MRSA persisters .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of neurokinin antagonists . Neurokinins are a family of neuropeptides, including substance P, neurokinin A, and neurokinin B, which are involved in a variety of physiological processes, such as pain perception and inflammatory responses.
Mode of Action
Given its use in the synthesis of neurokinin antagonists , it can be inferred that it may interact with neurokinin receptors, potentially inhibiting their activity and thus modulating the physiological processes they are involved in.
properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c15-13(16,17)10-6-9(7-11(8-10)14(18,19)20)12(23)22-4-1-2-21-3-5-22/h6-8,21H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKOFPMZMJOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Fluorophenoxy)ethyl]-4-nitro-1H-pyrazole](/img/structure/B6362030.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline dihydrochloride](/img/structure/B6362033.png)
![1-[4-(2-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole](/img/structure/B6362036.png)

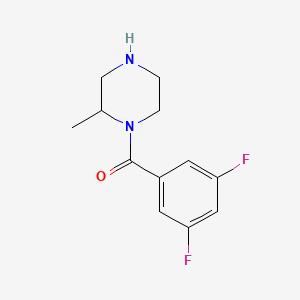
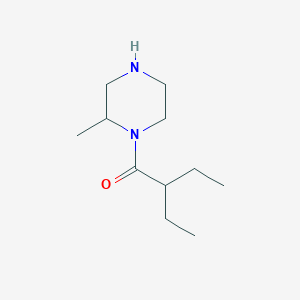
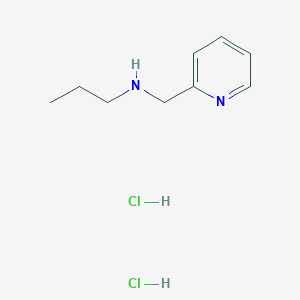
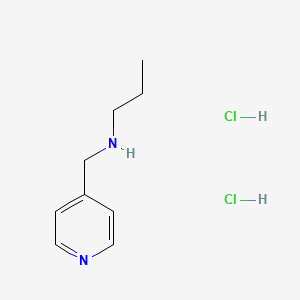
![3,5-Dibromo-1-[(3,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362080.png)
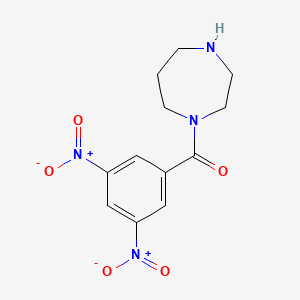
![1-[(3,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6362093.png)
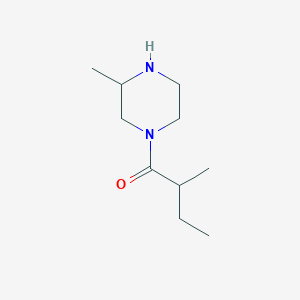
![3,5-Dibromo-1-[(2-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362102.png)